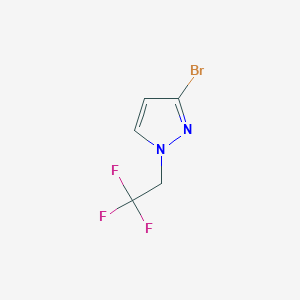

3-bromo-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole

Description

3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at the 3-position and a 2,2,2-trifluoroethyl group at the 1-position of the pyrazole ring.

Synthesis: The synthesis of such pyrazole derivatives typically involves Ullmann-type coupling or nucleophilic substitution reactions. For example, describes the synthesis of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole (compound 5b) via a palladium-catalyzed coupling reaction, which could be adapted for introducing bromine at the 3-position . outlines a multi-step synthesis involving Suzuki-Miyaura coupling and Buchwald-Hartwig amination, highlighting the versatility of pyrazole functionalization .

Properties

IUPAC Name |

3-bromo-1-(2,2,2-trifluoroethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c6-4-1-2-11(10-4)3-5(7,8)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWOZNGPXMXMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1Br)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characteristics

3-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole (C₅H₄BrF₃N₂, MW 229.00 g/mol) features a pyrazole core substituted with a bromine atom at position 3 and a 2,2,2-trifluoroethyl group at position 1. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the bromine serves as a versatile handle for further functionalization via cross-coupling reactions.

Retrosynthetic Analysis

Two primary disconnections dominate synthetic strategies:

- Pyrazole ring formation followed by sequential bromination and trifluoroethylation.

- Pre-installation of the trifluoroethyl group prior to pyrazole cyclization and bromination.

Preparation Methodologies

Cyclocondensation of 1,3-Dielectrophiles

The most efficient route involves cyclocondensation of 1,3-dielectrophiles with hydrazines. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with methylhydrazine to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which is subsequently brominated using N-bromosuccinimide (NBS).

Procedure :

- Dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (10 mmol) in anhydrous THF.

- Add methylhydrazine (12 mmol) dropwise at 0°C.

- Warm to room temperature and stir for 12 hours.

- Brominate the intermediate with NBS (1.1 eq) in CCl₄ under UV light (λ = 254 nm) for 6 hours.

Yield : 78–85% after column chromatography (hexane/EtOAc 4:1).

Regioselective Bromination

Direct bromination of preformed 1-(2,2,2-trifluoroethyl)-1H-pyrazole requires careful control to avoid di- or polybromination. A Lewis acid-mediated approach using AlCl₃ in CH₂Cl₂ achieves >90% regioselectivity for the 3-position.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Substrate | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole |

| Brominating Agent | Br₂ (1.05 eq) |

| Catalyst | AlCl₃ (0.1 eq) |

| Solvent | CH₂Cl₂ |

| Temperature | 0°C → rt |

| Time | 4 hours |

| Yield | 82% |

Mechanistic Insight : AlCl₃ polarizes Br₂, facilitating electrophilic aromatic substitution at the electron-rich 3-position.

Alternative Routes

Multicomponent Reactions (MCRs)

MCRs enable simultaneous introduction of bromine and trifluoroethyl groups. A one-pot synthesis from 2,2,2-trifluoroethylhydrazine, acetylene derivatives, and bromine sources has been reported:

- React 2,2,2-trifluoroethylhydrazine (1 eq) with hexafluoroacetylacetone (1 eq) in EtOH at reflux.

- Add CuBr₂ (1.2 eq) and H₂O₂ (2 eq) to introduce bromine.

- Isolate via extraction (CH₂Cl₂/H₂O) and purify by recrystallization (MeOH).

Radical Bromination

Recent advances employ decarboxylative bromination under metal-free conditions. Ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate undergoes radical bromination using NBS and AIBN in CCl₄:

Procedure :

- Heat a mixture of ethyl 5-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate (1 eq), NBS (1.1 eq), and AIBN (0.1 eq) in CCl₄ at 80°C for 8 hours.

- Purify by flash chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 68%.

Challenges and Optimization

Regioselectivity Control

Competing bromination at positions 4 and 5 is minimized by:

Stability Considerations

The trifluoroethyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH (6–8) and anhydrous solvents (THF, CH₂Cl₂) are recommended during synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of substituted pyrazoles.

Oxidation: The compound can undergo oxidation reactions to form pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substituted Pyrazoles: Products with various functional groups replacing the bromine atom.

Oxidized Derivatives: Compounds with higher oxidation states, such as pyrazole-3-carboxylic acid.

Reduced Derivatives: Compounds with modified trifluoroethyl groups, such as 3-hydroxy-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds structurally related to 3-bromo-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole have shown efficacy against various bacterial strains and fungi. The trifluoroethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability .

Anti-inflammatory Properties

Studies have demonstrated that pyrazole derivatives possess anti-inflammatory properties. For example, certain synthesized compounds have been tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses . The presence of the bromine atom may contribute to these activities by modulating interactions with biological targets.

Anticancer Potential

Recent investigations have highlighted the potential of pyrazole derivatives in cancer therapy. Certain analogs have been identified as inhibitors of specific kinases involved in cancer progression. The unique electronic properties imparted by the trifluoroethyl group may enhance interactions with target proteins .

Herbicidal Activity

This compound and its derivatives have shown promising herbicidal activities. The trifluoromethyl moiety is known to increase the herbicidal potency of compounds by enhancing their metabolic stability and reducing degradation in the environment .

Insecticidal Properties

The compound has been studied for its insecticidal effects against various pests. Its mechanism often involves disrupting metabolic pathways in insects, making it a valuable candidate for developing new insecticides .

Synthesis of Functional Materials

The reactivity of this compound allows it to serve as an intermediate in synthesizing functional materials. Its ability to form stable complexes with metals has implications in catalysis and materials engineering .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial | PMC2971122 | Demonstrated broad-spectrum activity against bacteria and fungi. |

| Anti-inflammatory | PMC4766773 | Inhibitory effects on IL-6 and TNF-α in vitro assays. |

| Herbicidal | WO2014122083A1 | Effective against several weed species; enhanced stability noted. |

| Insecticidal | International Journal of Pharmaceutical Sciences Review and Research | Significant activity against common agricultural pests observed. |

Mechanism of Action

The mechanism of action of 3-bromo-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to reach intracellular targets and modulate their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₅H₅BrF₃N₂ (calculated based on substituents).

- Electrophilic Sites : Bromine at C3 and electron-deficient trifluoroethyl group at N1 enhance reactivity toward nucleophilic substitution or cross-coupling reactions.

- Applications: Potential use in drug discovery (e.g., kinase inhibitors) and agrochemicals (e.g., herbicides) due to its structural similarity to bioactive pyrazoles .

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

Pyrazole derivatives with different N1 substituents exhibit distinct electronic and steric effects:

Key Observations :

Substituent Variations at the 3-Position

The 3-position bromine atom is critical for cross-coupling reactions. Comparisons include:

Key Observations :

Thermal Stability :

- The trifluoroethyl group in the target compound improves thermal stability (predicted boiling point ~286°C) compared to methyl-substituted analogs (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole, bp ~250°C) .

Biological Activity

3-Bromo-1-(2,2,2-trifluoroethyl)-1{H}-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a bromine atom and a trifluoroethyl group, which contribute to its unique chemical properties and potential applications in medicinal chemistry.

The molecular formula for this compound is C5H4BrF3N2. The presence of the trifluoroethyl group enhances the compound's lipophilicity, facilitating its ability to penetrate biological membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, which may influence the compound's binding affinity to various biological receptors and enzymes .

| Property | Value |

|---|---|

| Molecular Formula | C5H4BrF3N2 |

| Molecular Weight | 227.00 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances its ability to cross cell membranes, allowing it to reach intracellular sites where it can modulate enzyme activity or receptor function.

Therapeutic Applications

Research has indicated that this compound exhibits promising anti-inflammatory , antimicrobial , and anticancer properties:

- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models .

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains, showing significant activity against Staphylococcus aureus and other pathogens .

- Anticancer Potential : Pyrazole derivatives are being investigated for their ability to inhibit cancer cell proliferation. They have shown efficacy against different cancer cell lines by targeting specific pathways involved in tumor growth .

Case Studies

- Anti-inflammatory Effects : In one study, this compound was tested for its ability to inhibit carrageenan-induced edema in mice. The results indicated a dose-dependent reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Testing : Another research effort focused on the antimicrobial properties of this compound against a panel of bacterial strains. The results demonstrated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria .

- Cytotoxicity Against Cancer Cells : A study explored the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results suggested that certain derivatives exhibited synergistic effects when combined with traditional chemotherapy agents like doxorubicin .

Table 2: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 3-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, and how do reaction conditions affect yield and purity?

The synthesis typically involves multi-step protocols starting from pyrazole precursors. Key steps include halogenation at the 3-position and alkylation with 2,2,2-trifluoroethyl groups. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd2(dba)3/XPhos for cross-coupling) critically influence yield and purity. For example, highlights the use of controlled heating (100°C) and nitrogen atmospheres to prevent side reactions. Purification via flash chromatography or recrystallization is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing 3-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, and what key spectral signatures should researchers expect?

- 1H/13C NMR : The trifluoroethyl group shows distinct splitting patterns (e.g., quartet for -CF2CH3 at δ ~4.3 ppm in 1H NMR). Bromine deshields adjacent carbons, shifting pyrazole C-3 to δ ~145 ppm in 13C NMR .

- Mass Spectrometry : Molecular ion clusters [M+H]+ at m/z 257/259 (Br isotope pattern) confirm molecular weight. Fragmentation patterns reveal loss of Br or CF3CH2 groups .

- X-ray Crystallography : Resolves regiochemistry and substituent orientation, critical for structure-activity studies .

Advanced Research Questions

Q. How do the bromine and trifluoroethyl substituents influence the electronic properties and reactivity of the pyrazole core in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while its electron-withdrawing nature activates the pyrazole ring for nucleophilic substitution. The trifluoroethyl group enhances lipophilicity and metabolic stability via its strong electron-withdrawing effect (-I), which also modulates the ring’s electrophilicity. For example, in Pd-catalyzed reactions, the trifluoroethyl group can sterically hinder ortho-substitution, directing reactivity to the brominated position .

Q. What strategies can be employed to resolve contradictions in biological activity data observed for derivatives across different assay systems?

- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG mixtures) to mitigate aggregation in cellular assays .

- Metabolite Screening : LC-MS/MS identifies unstable intermediates that may skew activity in vivo vs. in vitro .

- Target Engagement Studies : SPR or ITC quantifies binding affinities to distinguish true target modulation from off-target effects .

Q. In mechanistic studies, how does this compound interact with cytochrome P450 enzymes, and what experimental approaches validate these interactions?

The trifluoroethyl group may inhibit CYP3A4/2D6 via mechanism-based inactivation, forming reactive intermediates. Validation methods include:

- Time-dependent inhibition assays : Pre-incubate with NADPH to assess irreversible binding .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses near heme iron .

Q. What are the critical considerations for designing stable formulations in preclinical studies, given its sensitivity to environmental factors?

- Light Sensitivity : Store in amber vials to prevent photodegradation of the bromine-pyrazole bond .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the trifluoroethyl group .

- pH Stability : Buffered solutions (pH 6–8) minimize decomposition in aqueous media .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.